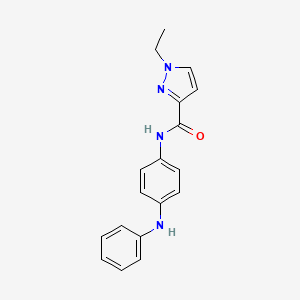![molecular formula C18H21F2N5O3S B5500465 4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)
4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine" often involves multi-step reactions that can include the formation of enaminones, subsequent reactions with urea and substituted benzaldehydes, or other building blocks in the presence of catalysts or reagents like glacial acetic acid (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). Such synthetic routes are designed to efficiently construct the complex molecular architecture of these compounds, utilizing strategic functional group interconversions and cyclization reactions.
Molecular Structure Analysis
The molecular structure of compounds in this class, including the arrangement of their atoms and the geometry of their molecular framework, can be elucidated using techniques like X-ray crystallography. For example, the three-dimensional structure of related compounds, particularly those containing morpholine and piperazine moieties, has been confirmed through crystallographic analysis, providing insights into their conformation and stereochemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
科学的研究の応用
Ionic Liquid Crystals
Piperidinium, piperazinium, and morpholinium cations, similar in structure to the chemical , have been employed in the creation of ionic liquid crystals. These ionic compounds exhibit a range of mesomorphic behaviors, including high-ordered smectic phases and hexagonal columnar phases, influenced by the type of cation and anion used. Morpholinium compounds, in particular, demonstrate hexagonal columnar phases at room temperature, suggesting potential applications in materials science and nanotechnology for self-assembly and phase transition studies (Lava, Binnemans, & Cardinaels, 2009).
Hydrogen Bonding and Crystal Structures
Research into the hydrogen bonding of proton-transfer compounds involving morpholine (a structural analog of the chemical ) with 5-sulfosalicylic acid has shed light on the intricate hydrogen-bonding patterns and structural characteristics of these compounds. This knowledge is crucial for the design of new materials and drugs, offering insights into the molecular interactions that govern the behavior of complex chemical systems (Smith, Wermuth, & Sagatys, 2011).
Antifungal and Anticancer Agents
The structure-activity relationship (SAR) studies of pyridazinone derivatives, including those structurally related to the chemical , have identified compounds with significant efficacy against fungal infections, such as Candida glabrata. These findings highlight the chemical's potential as a lead compound for developing new antifungal agents (Ting et al., 2011). Additionally, 4-aminoquinoline derivatives, designed using a hybrid pharmacophore approach and including structural motifs similar to the chemical , have shown promise as anticancer agents, exhibiting potent effects against various cancer cell lines and offering new avenues for cancer treatment research (Solomon et al., 2019).
Antimicrobial Properties
The compound 4-(Phenylsulfonyl) morpholine, structurally related to the chemical , has been investigated for its antimicrobial properties. Although it showed limited inhibitory effects on its own, its combination with other antimicrobial agents resulted in enhanced activity against multi-resistant strains of bacteria and fungi, suggesting its potential as a part of combination therapies to combat resistant microbial infections (Oliveira et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O3S/c19-14-1-2-16(15(20)13-14)29(26,27)25-7-5-23(6-8-25)17-3-4-21-18(22-17)24-9-11-28-12-10-24/h1-4,13H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQFILPWFZLVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-2-yl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)
![N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5500399.png)


![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)
![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)

![4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)
![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)
![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)
![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)
